molecular formula C11H11NO2 B1443969 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 1343210-73-0

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B1443969
CAS No.: 1343210-73-0
M. Wt: 189.21 g/mol
InChI Key: CWISRZZNBDVBIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde are currently unknown

Mode of Action

It is known that similar compounds can undergo [1,5]-hydride shift and subsequent cyclization , which may play a role in its interaction with its targets.

Biochemical Pathways

Related compounds have been shown to have neuroprotective action against neurotoxicity , suggesting that this compound may also interact with neurological pathways.

Result of Action

Related compounds have demonstrated neuroprotective effects , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds has been shown to be affected by temperature . .

Preparation Methods

The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzaldehyde with methyl acetoacetate in the presence of a base can yield the desired compound . Industrial production methods may involve optimized reaction conditions, such as temperature control and solvent selection, to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-10-4-2-8(7-13)6-9(10)3-5-11(12)14/h2,4,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWISRZZNBDVBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343210-73-0
Record name 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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